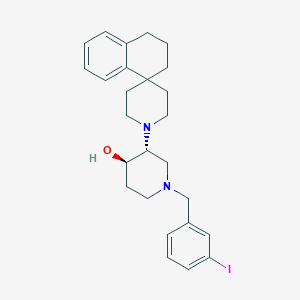
3-Ippps-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ippps-naphthalene is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. It is a naphthalene derivative that has been synthesized through a specific method and has shown promising results in several areas of research.
Mechanism Of Action
The mechanism of action of 3-Ippps-naphthalene is not fully understood. However, it is believed that the compound interacts with the electronic structure of the material it is applied to, leading to changes in its electrical conductivity.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 3-Ippps-naphthalene. However, it has been found to be non-toxic and has not shown any adverse effects in animal studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Ippps-naphthalene is its excellent charge transport properties, making it a suitable candidate for use in electronic devices. However, its limited solubility in common solvents can be a limitation in some applications.
Future Directions
There are several future directions for research on 3-Ippps-naphthalene. One of the most promising areas is in the development of high-performance organic semiconductors for electronic devices. Additionally, the compound has potential for use in optoelectronic devices and as a sensor material.
In conclusion, 3-Ippps-naphthalene is a promising compound that has shown potential in various areas of scientific research. Its excellent charge transport properties make it a suitable candidate for use in electronic devices, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 3-Ippps-naphthalene involves the reaction of 1,4-dimethoxynaphthalene with isopropyl magnesium chloride in the presence of copper iodide. This reaction leads to the formation of the desired product, which can be further purified through various techniques.
Scientific Research Applications
3-Ippps-naphthalene has shown potential in various areas of scientific research. One of the most promising applications is in the field of organic semiconductors. The compound has been found to exhibit excellent charge transport properties, making it a suitable candidate for use in electronic devices.
properties
CAS RN |
158628-72-9 |
|---|---|
Product Name |
3-Ippps-naphthalene |
Molecular Formula |
C26H33IN2O |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
(3R,4R)-1-[(3-iodophenyl)methyl]-3-spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]-1'-ylpiperidin-4-ol |
InChI |
InChI=1S/C26H33IN2O/c27-22-8-3-5-20(17-22)18-28-14-10-25(30)24(19-28)29-15-12-26(13-16-29)11-4-7-21-6-1-2-9-23(21)26/h1-3,5-6,8-9,17,24-25,30H,4,7,10-16,18-19H2/t24-,25-/m1/s1 |
InChI Key |
KOIJWARRGDEZPX-JWQCQUIFSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C3(C1)CCN(CC3)[C@@H]4CN(CC[C@H]4O)CC5=CC(=CC=C5)I |
SMILES |
C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |
synonyms |
1'-(1-(3-iodobenzyl)--4-hydroxypiperidin-3-yl)-3,4-dihydrospiro(naphthalene-1(2H),4'-piperidine) 3-IPPPS-naphthalene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



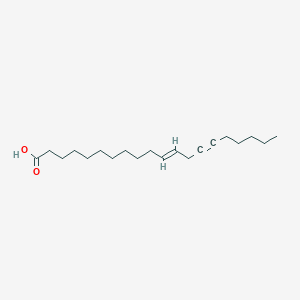
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)
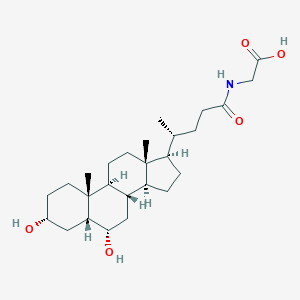

![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)

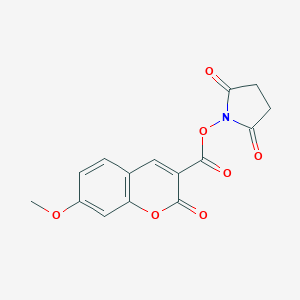
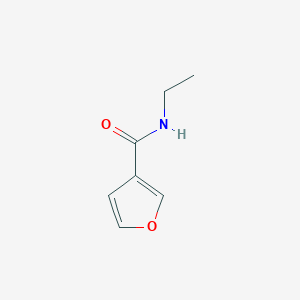
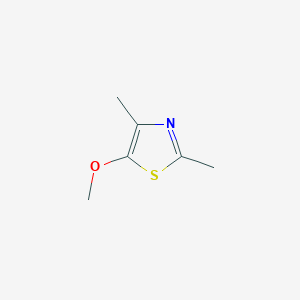

![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)